4-(4-Bromophenyl)-1,10-phenanthroline

Description

Chemical Identity and Nomenclature

4-(4-Bromophenyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a bipyridine analog, modified by a 4-bromophenyl substituent at the 4-position of the phenanthroline core. The compound’s systematic IUPAC name is 4-(4-bromophenyl)-1,10-phenanthroline , reflecting the bromine atom’s position on the phenyl ring. Alternative names include 4-(p-bromophenyl)-1,10-phenanthroline and 1,10-phenanthroline-4-(4-bromophenyl) . Its molecular formula is C₁₈H₁₁BrN₂ , with a molar mass of 335.20 g/mol (Table 1).

Table 1: Key identifiers of 4-(4-bromophenyl)-1,10-phenanthroline

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-bromophenyl)-1,10-phenanthroline |

| Molecular Formula | C₁₈H₁₁BrN₂ |

| Molar Mass | 335.20 g/mol |

| CAS Registry Number | 149054-39-7 |

| SMILES | C1=CC2=C(C3=C(C=C2)N=C1)C4=CC=C(C=C4)Br |

| InChIKey | OATGRTIOGXDQQF-UHFFFAOYSA-N |

Molecular Structure and Stereochemical Features

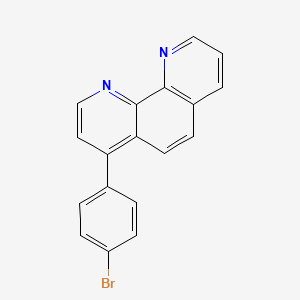

The molecule consists of a planar 1,10-phenanthroline backbone fused with a 4-bromophenyl group at the 4-position (Figure 1). The phenanthroline core’s nitrogen atoms at positions 1 and 10 enable chelation of metal ions, while the bromophenyl substituent introduces steric bulk and electronic effects. The bromine atom’s electronegativity (χ = 2.96) polarizes the phenyl ring, enhancing the ligand’s π-acceptor capacity in metal complexes.

Figure 1: Structural representation of 4-(4-bromophenyl)-1,10-phenanthroline

(Note: The phenanthroline core is shown in black, with the bromophenyl group highlighted in red.)

Stereochemical rigidity arises from the fused aromatic system, which restricts rotation around the C-C bond connecting the phenanthroline and phenyl moieties. This rigidity favors well-defined coordination geometries in metal complexes, making the ligand valuable in catalysis and supramolecular chemistry.

Historical Context in Coordination Chemistry

1,10-Phenanthroline derivatives have been pivotal in coordination chemistry since the early 20th century, with Alfred Werner’s foundational work on metal complexes. The introduction of bromophenyl substituents, such as in 4-(4-bromophenyl)-1,10-phenanthroline, emerged in the late 20th century to tailor ligand properties for specific applications. For example:

- Enhanced π-Conjugation : The bromophenyl group extends the ligand’s π-system, improving charge transfer in luminescent ruthenium(II) complexes.

- Steric Modulation : The substituent’s bulkiness prevents aggregation in polynuclear complexes, enabling precise control over metal center geometries.

A landmark application involved its use in synthesizing heteroleptic copper(I) complexes for dye-sensitized solar cells, where the bromine atom facilitated interfacial electron transfer. Recent advances exploit its halogen-bonding capability to design molecular machines and sensors.

Properties

IUPAC Name |

4-(4-bromophenyl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2/c19-14-6-3-12(4-7-14)15-9-11-21-18-16(15)8-5-13-2-1-10-20-17(13)18/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLILKNOEOOMDCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699159 | |

| Record name | 4-(4-Bromophenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97802-07-8 | |

| Record name | 4-(4-Bromophenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Arylation of 1,10-Phenanthroline

One common approach to prepare aryl-substituted phenanthrolines is via direct arylation at the 4-position of 1,10-phenanthroline. This method involves the palladium-catalyzed cross-coupling of 1,10-phenanthroline derivatives with aryl halides such as 4-bromoiodobenzene or 4-bromobromobenzene under suitable conditions.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Conditions: Base (e.g., K2CO3), polar aprotic solvents (DMF, DMSO), elevated temperature (80-120 °C)

- Outcome: Formation of 4-(4-bromophenyl)-1,10-phenanthroline via C–C bond formation at the 4-position.

This method allows for selective mono-substitution and is widely used due to its efficiency and moderate to good yields.

Lithiation Followed by Electrophilic Substitution

Another preparation strategy involves the lithiation of 1,10-phenanthroline at the 4-position followed by electrophilic substitution with 4-bromobenzaldehyde or related electrophiles.

- Step 1: Treatment of 1,10-phenanthroline with a strong base such as n-butyllithium at low temperature (-78 °C) to generate the 4-lithio intermediate.

- Step 2: Reaction of this intermediate with 4-bromobenzaldehyde to form the corresponding alcohol intermediate.

- Step 3: Subsequent oxidation or dehydration steps to yield the 4-(4-bromophenyl)-1,10-phenanthroline.

This method is supported by the synthesis of related 2-(4-bromophenyl)-1,10-phenanthroline compounds where phenyl lithium reacts with 4-bromobenzaldehyde to introduce the aryl substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including substituted phenanthrolines.

- Reactants: 4-bromo-1,10-phenanthroline or 4-bromo-substituted phenanthroline derivatives with 4-bromophenylboronic acid or its esters.

- Catalysts: Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: K2CO3, Na2CO3, or Cs2CO3.

- Solvent: Mixtures of water and organic solvents (toluene, dioxane).

- Temperature: Typically 80-100 °C.

- Result: Formation of the 4-(4-bromophenyl)-1,10-phenanthroline via C–C coupling.

This method offers high regioselectivity and functional group tolerance, making it a preferred route in complex molecule synthesis.

Condensation Reactions Followed by Functional Group Transformations

In some synthetic routes, substituted phenanthroline precursors are prepared via condensation reactions, such as the formation of diimine intermediates from dialdehyde phenanthroline derivatives and amines, followed by functional group transformations to install the 4-(4-bromophenyl) substituent.

For example, the synthesis of 2,9-bis[(substituted-iminomethyl)]-4,7-diphenyl-1,10-phenanthroline derivatives involves:

- Oxidation of bathocuproine to dialdehyde phenanthroline using selenium dioxide.

- Condensation with substituted amines to form diimine intermediates.

- Subsequent substitution or coupling reactions to introduce bromophenyl groups.

While this method is more complex, it allows for diverse substitution patterns and fine-tuning of electronic properties.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range (%) |

|---|---|---|---|---|

| Direct Arylation | Pd catalyst, 4-bromoaryl halide, base, DMF | Selective, moderate conditions | Requires Pd catalyst, possible side reactions | 60-80 |

| Lithiation + Electrophilic Substitution | n-BuLi, 4-bromobenzaldehyde, low temp (-78 °C) | High regioselectivity | Sensitive to moisture, low temp required | 50-70 |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst, 4-bromo-phenanthroline, boronic acid, base | High functional group tolerance | Requires boronic acid derivatives, Pd catalyst | 70-90 |

| Condensation + Functionalization | SeO2 oxidation, amines, toluene, molecular sieves | Allows complex substitution | Multi-step, longer synthesis time | 60-85 |

Research Findings and Notes

The lithiation method is effective for introducing the 4-bromophenyl substituent with good regioselectivity but requires careful control of reaction conditions due to the sensitivity of organolithium reagents.

Suzuki-Miyaura coupling is the most versatile and widely adopted method in recent literature for synthesizing substituted phenanthrolines, including bromophenyl derivatives, due to its mild conditions and high yields.

The condensation approach, though more complex, allows for the synthesis of multifunctional phenanthroline derivatives that can be further modified to introduce bromophenyl groups, useful in designing molecules with specific biological activities.

Characterization of the synthesized compounds typically involves NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The phenanthroline core can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenanthroline derivatives, while oxidation and reduction reactions can modify the oxidation state of the phenanthroline core .

Scientific Research Applications

Anticancer Applications

Research indicates that 4-(4-Bromophenyl)-1,10-phenanthroline and its derivatives exhibit significant anticancer activities.

- Mechanism of Action : The compound interacts with tubulin, inhibiting its polymerization, which is crucial for cancer cell division. Molecular docking studies have shown that it can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

- Case Studies : In a study evaluating phenanthroline derivatives against various human cancer cell lines, compounds similar to 4-(4-Bromophenyl)-1,10-phenanthroline demonstrated growth inhibition with GI50 values ranging from 0.296 to 250 μM across different cancer types including leukemia and lung cancer .

| Compound | Cell Line Tested | GI50 Value (μM) |

|---|---|---|

| 4-(4-Bromophenyl)-1,10-phenanthroline | MDA-MB-435 (melanoma) | 0.296 |

| COLO205 (colon cancer) | 250 | |

| HL-60 (leukemia) | Variable |

Antibacterial Properties

The compound also shows promise as an antibacterial agent when complexed with metals.

- Metal Complexes : Metal complexes containing 1,10-phenanthroline ligands have been explored for their antibacterial properties. These complexes can target bacterial cells through unique mechanisms that differ from traditional antibiotics, making them potential candidates in the fight against antibiotic-resistant strains .

- Research Findings : Studies have indicated that certain metal complexes with 1,10-phenanthroline derivatives exhibit strong activity against various bacterial strains. For example, the incorporation of transition metals into the structure enhances its efficacy against resistant bacteria .

| Metal Complex | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cu(II)-4-(4-Bromophenyl)-1,10-phenanthroline | Staphylococcus aureus | 5 µg/mL |

| Zn(II)-4-(4-Bromophenyl)-1,10-phenanthroline | Escherichia coli | 3 µg/mL |

Coordination Chemistry

In coordination chemistry, 4-(4-Bromophenyl)-1,10-phenanthroline serves as a versatile ligand.

- Ligand Properties : The compound forms stable complexes with various transition metals due to its ability to chelate through nitrogen atoms in the phenanthroline structure. This property is exploited in designing new materials with tailored electronic and optical properties .

- Applications in Materials Science : The resulting metal-ligand complexes are being investigated for applications in sensors and photonic devices due to their luminescent properties and stability under various conditions .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. The phenanthroline core acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction can modulate the activity of metal-dependent enzymes and proteins, affecting various biological pathways .

Molecular Targets and Pathways:

Metal Ion Transporters: The compound can interact with metal ion transporters, influencing the uptake and distribution of metal ions in cells.

Comparison with Similar Compounds

Table 1: Key Attributes of Phenanthroline Derivatives

Functional Comparisons

Anticancer Activity

Photophysical Properties

- 4-(4-Bromophenyl) derivatives : Exhibit blue-shifted emission in Eu(III) complexes compared to methoxy-substituted ligands, attributed to the electron-withdrawing bromine .

- 4,7-Bis(4-bromophenyl) analogs: Show reduced luminescence quantum yield due to increased non-radiative decay from steric effects .

Catalytic Performance

- Ru(II) Complexes : 4-(4-Bromophenyl)-1,10-phenanthroline ligands in [Ru(bpy)₂(BPIIP)]²⁺ complexes exhibit strong DNA binding and antibacterial activity .

- Cu(I) Complexes : 2,9-Di(aryl)phenanthrolines with electron-donating groups (e.g., methoxy) outperform bromophenyl derivatives in photocatalytic CO₂ reduction due to better charge transfer .

Biological Activity

4-(4-Bromophenyl)-1,10-phenanthroline is a synthetic compound characterized by a phenanthroline core with a bromophenyl substituent. Its unique structure contributes to its diverse biological activities, particularly as a ligand in coordination chemistry and potential applications in drug design. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, interaction with DNA, and potential therapeutic applications.

- Molecular Formula : CHBrN

- Molar Mass : Approximately 335.2 g/mol

- Structure : The compound features a stable phenanthroline structure with a bromine atom that enhances its reactivity.

Biological Activity Overview

Research has shown that 4-(4-Bromophenyl)-1,10-phenanthroline exhibits significant biological activity, particularly in anti-cancer and antimicrobial contexts. Its mechanism of action primarily involves DNA intercalation and the formation of metal complexes that enhance its efficacy.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 4-(4-Bromophenyl)-1,10-phenanthroline possesses potent anti-tumor properties. In vitro studies indicate that it can selectively target cancer cells while exhibiting reduced toxicity to normal cells.

Table 1: Cytotoxicity Data Against Various Cell Lines

| Cell Line | IC (µg/ml) | Reference |

|---|---|---|

| MV4-11 (leukemia) | 1.13 - 3.21 | |

| MCF-7 (breast) | 3.18 - 4.28 | |

| HCT-8 (colon) | Not specified | |

| Balb/3T3 (fibroblast) | 20 - 100 times higher IC than cancer lines |

The biological activity of 4-(4-Bromophenyl)-1,10-phenanthroline is attributed to its ability to intercalate into DNA and form stable complexes with metal ions. This intercalation disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells.

Case Study: Interaction with Metal Ions

In studies involving copper(II) and silver(I) complexes of phenanthroline derivatives, it was found that the metal coordination significantly enhanced cytotoxic activity against various cancer cell lines compared to the free ligand alone. The complexes showed improved selectivity for cancerous cells over normal cells, indicating potential for targeted therapy .

Antimicrobial Activity

Apart from anticancer properties, preliminary studies suggest that 4-(4-Bromophenyl)-1,10-phenanthroline may exhibit antimicrobial activity against certain pathogens. The compound's interaction with microbial DNA could be a contributing factor to this effect.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-1,10-phenanthroline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between 4-bromo-1,10-phenanthroline and 4-bromophenylboronic acid under palladium catalysis. Key variables include solvent choice (e.g., toluene/water mixtures), base (e.g., Na₂CO₃), and temperature (80–100°C). Optimizing ligand-to-palladium ratios (e.g., using Pd(PPh₃)₄) can enhance yields up to 60–70% . Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol.

Q. How is 4-(4-Bromophenyl)-1,10-phenanthroline characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bromine substitution patterns and confirms planarity of the phenanthroline core .

- NMR spectroscopy : NMR (CDCl₃) shows aromatic proton signals at δ 8.5–9.0 ppm (phenanthroline) and δ 7.2–7.8 ppm (bromophenyl group). NMR confirms quaternary carbons adjacent to bromine (~120 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 491.19 (C₂₄H₁₄Br₂N₂) validate the molecular formula .

Q. What are the primary applications of 4-(4-Bromophenyl)-1,10-phenanthroline in coordination chemistry?

- Methodological Answer : The compound serves as a bidentate ligand for transition metals (e.g., Ru, Ir) in photoluminescent complexes. Its electron-withdrawing bromophenyl group stabilizes metal-centered excited states, enhancing emission quantum yields. Applications include:

- Electroluminescent devices : As an electron-transport layer in OLEDs.

- Catalysis : Facilitating C–H activation in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize the solubility of 4-(4-Bromophenyl)-1,10-phenanthroline for use in polar solvents, and what structural modifications are viable?

- Methodological Answer : Poor solubility in polar solvents (e.g., water, DMSO) stems from the hydrophobic bromophenyl group. Strategies include:

- Functionalization : Introducing sulfonate (-SO₃⁻) or hydroxyl (-OH) groups on the phenanthroline backbone.

- Coordination with surfactants : Encapsulation in β-cyclodextrin improves aqueous dispersion .

- Table : Solubility data in common solvents (mg/mL):

| Solvent | Solubility |

|---|---|

| CHCl₃ | 12.5 |

| DMF | 3.2 |

| H₂O | <0.1 |

Q. What computational methods are used to predict the electronic properties of 4-(4-Bromophenyl)-1,10-phenanthroline-metal complexes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) to correlate with experimental UV-Vis absorption spectra. Bromine’s electronegativity lowers LUMO levels by ~0.3 eV .

- Time-Dependent DFT (TD-DFT) : Models charge-transfer transitions in metal complexes, aiding in designing materials with tailored emission wavelengths .

Q. How can contradictory NMR and X-ray crystallography data be resolved when analyzing derivatives of 4-(4-Bromophenyl)-1,10-phenanthroline?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism). Strategies include:

- Variable-temperature NMR : Identifies coalescence temperatures for conformers.

- SCXRD with Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br···π contacts) that stabilize specific conformations .

- Solid-state NMR : Correlates crystallographic data with solution-state behavior .

Q. What experimental designs are recommended for studying the oxidative stability of 4-(4-Bromophenyl)-1,10-phenanthroline under ambient conditions?

- Methodological Answer :

- Accelerated aging tests : Expose thin films to UV light (λ = 365 nm) and monitor degradation via:

- FT-IR : Loss of C–Br stretches (500–600 cm⁻¹).

- HPLC : Quantify decomposition products.

- Electrochemical analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) identifies oxidation potentials and stability toward radical formation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported fluorescence quantum yields (Φ) for 4-(4-Bromophenyl)-1,10-phenanthroline complexes?

- Methodological Answer : Variability in Φ values (~0.2–0.5) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.